molecular formula C21H17FN2O4S B2609946 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895472-69-2

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2609946
CAS No.: 895472-69-2
M. Wt: 412.44
InChI Key: GRIBCLLXNWSQBN-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C21H17FN2O4S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on related pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies focus on understanding the impact of hydrogen bonding on the self-assembly process and assessing antioxidant activity. Such investigations contribute to the field of coordination chemistry and offer insights into the potential antioxidant properties of complex molecules, which can be relevant for developing new materials with specific chemical functionalities (Chkirate et al., 2019).

Antimalarial Sulfonamides and COVID-19 Drug Research

Another area of scientific research involves the theoretical investigation of antimalarial sulfonamides as potential COVID-19 drugs. This includes computational calculations and molecular docking studies to explore the reactivity and antimalarial activity of sulfonamide derivatives. Such research underscores the versatility of sulfonamide compounds in drug discovery and their potential repurposing for treating emerging diseases (Fahim & Ismael, 2021).

Enzyme Inhibitory Potential of Sulfonamides

Investigations into the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties highlight the application of these compounds in studying biological interactions and potential therapeutic uses. The synthesis of such compounds and their characterization through various spectroscopic techniques enable the exploration of their activity against specific enzymes, contributing to the development of new inhibitors (Abbasi et al., 2019).

Antibacterial Activity of Acetamide Derivatives

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and their evaluation for antibacterial potentials exemplify the ongoing efforts to develop new antibacterial agents. This research sheds light on the medicinal chemistry aspects of creating molecules with specific antibacterial properties, contributing to the broader field of combating antibiotic resistance (Iqbal et al., 2017).

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-2-24-18-11-10-17(15-4-3-5-16(20(15)18)21(24)26)23-19(25)12-29(27,28)14-8-6-13(22)7-9-14/h3-11H,2,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIBCLLXNWSQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.